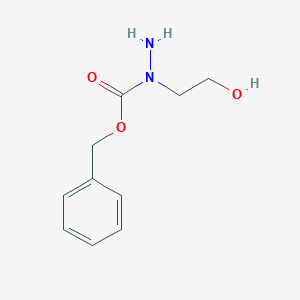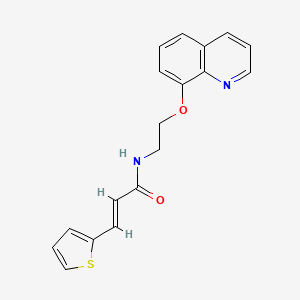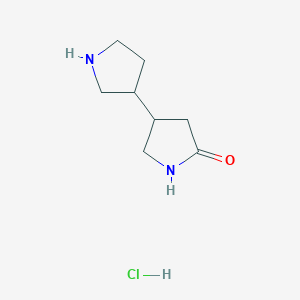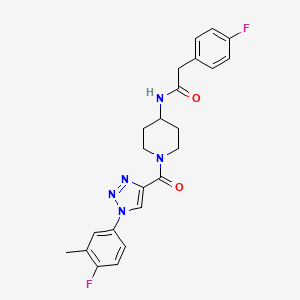
Benzyl N-amino-N-(2-hydroxyethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Benzyl N-amino-N-(2-hydroxyethyl)carbamate” is a chemical compound. It is also known as N-(Benzyloxycarbonyl)ethanolamine . It is used as an intermediate in the preparation of alkynylaryladenines as A2A adenosine receptor agonists and effects on hepatic glucose production . It is also used in the synthesis of functionalized N-arylaminoethyl amides as noncovalent inhibitors of cathepsin S .
Synthesis Analysis
The synthesis of “Benzyl N-amino-N-(2-hydroxyethyl)carbamate” involves the use of carbamates as protecting groups for amines . Two popular carbamate protecting groups are Boc (t-Butyloxycarbonyl) and CBz (carboxybenzyl). These groups can be installed and removed under relatively mild conditions .
Molecular Structure Analysis
The molecular formula of “Benzyl N-amino-N-(2-hydroxyethyl)carbamate” is C10H13NO3 . The molecular weight is 195.22 .
Chemical Reactions Analysis
“Benzyl N-amino-N-(2-hydroxyethyl)carbamate” is used as a protected form of ammonia in the synthesis of primary amines . After N-alkylation, the C6H5CH2OC(O) group is removable with Lewis acids .
Physical And Chemical Properties Analysis
“Benzyl N-amino-N-(2-hydroxyethyl)carbamate” is a white powder . It has a melting point of 58-60 °C and a boiling point of 215 °C/15 mmHg . It is soluble in water or 1% acetic acid .
Wissenschaftliche Forschungsanwendungen
Use as a Protecting Group in Organic Synthesis
This compound is used as a protecting group for amines in organic synthesis . Protecting groups are essential for the synthesis of peptides. Carbamates, such as this compound, are useful protecting groups for amines. They can be installed and removed under relatively mild conditions .
Intermediate in Pharmaceutical Synthesis
It is used as an intermediate in the synthesis of functionalized N-arylaminoethyl amides . These amides are noncovalent inhibitors of cathepsin S, an enzyme involved in protein degradation and implicated in several diseases .
Role in Material Science
Z-Glycinol derivatives of this compound have been studied for their applications in material science. They are involved in the development of organic light-emitting diodes (OLEDs), photoredox catalysts, dye-sensitized solar cells, and as agents in chemotherapy.
Synthesis of Primary Amines
The compound is used as a protected form of ammonia in the synthesis of primary amines . This allows for the controlled addition of the amine group in complex organic molecules .
Anti-tubercular Agents
The compound has been used in the design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents . These derivatives have shown significant activity against Mycobacterium tuberculosis H37Ra .
Synthesis of Peptides
The compound is used in the synthesis of peptides . Peptides are short chains of amino acids that are the building blocks of proteins. The ability to synthesize peptides is crucial in the development of new drugs and therapies .
Safety and Hazards
“Benzyl N-amino-N-(2-hydroxyethyl)carbamate” is classified as a hazardous substance. It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Wirkmechanismus
The compound is soluble in water or 1% acetic acid , which suggests it could be well-absorbed in the body, but without specific ADME (Absorption, Distribution, Metabolism, and Excretion) studies, it’s hard to predict its bioavailability.
As for the environmental factors, the stability of this compound could be influenced by factors such as temperature, pH, and the presence of other chemicals. It’s recommended to store the compound at 0-5°C .
Eigenschaften
IUPAC Name |
benzyl N-amino-N-(2-hydroxyethyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c11-12(6-7-13)10(14)15-8-9-4-2-1-3-5-9/h1-5,13H,6-8,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXHRHBMUPVGMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)N(CCO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl N-amino-N-(2-hydroxyethyl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-[2-(1,2,4-triazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2397797.png)

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,5-dimethylpyrazine-2-carboxamide](/img/structure/B2397803.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2397804.png)
![2,7-Diazaspiro[4.4]nonane dihydrochloride](/img/structure/B2397806.png)
![5-(2-chloro-6-fluorobenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one](/img/structure/B2397807.png)
![2,4-dichlorobenzyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B2397808.png)
![3-Chloro-5-ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B2397809.png)

![N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2397812.png)
![N-[1-(2,2,2-Trifluoroethyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2397813.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2397817.png)
![3-(2-chlorophenyl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2397819.png)